Thiane-3-carbaldehyde

Synthetic Methodology Process Chemistry Pharmaceutical Intermediates

Thiane-3-carbaldehyde (CAS 61571-06-0) is a saturated sulfur-containing heterocyclic aldehyde, formally named tetrahydro-2H-thiopyran-3-carbaldehyde. With a molecular formula of C6H10OS and a molecular weight of 130.21 g/mol, it features a six-membered thiane ring with an aldehyde group at the meta-like 3-position.

Molecular Formula C6H10OS
Molecular Weight 130.21 g/mol
CAS No. 61571-06-0
Cat. No. B1280688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiane-3-carbaldehyde
CAS61571-06-0
Molecular FormulaC6H10OS
Molecular Weight130.21 g/mol
Structural Identifiers
SMILESC1CC(CSC1)C=O
InChIInChI=1S/C6H10OS/c7-4-6-2-1-3-8-5-6/h4,6H,1-3,5H2
InChIKeyQWFSMJVKLCAOEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Why Thiane-3-carbaldehyde (CAS 61571-06-0) is a Non-Interchangeable Intermediate


Thiane-3-carbaldehyde (CAS 61571-06-0) is a saturated sulfur-containing heterocyclic aldehyde, formally named tetrahydro-2H-thiopyran-3-carbaldehyde [1]. With a molecular formula of C6H10OS and a molecular weight of 130.21 g/mol, it features a six-membered thiane ring with an aldehyde group at the meta-like 3-position [1]. This specific substitution pattern is critical, as it dictates unique reactivity and physicochemical properties compared to its regioisomers (e.g., 2- or 4-carbaldehyde) and heteroatom analogs, making it a specific and non-substitutable building block for medicinal chemistry and complex heterocycle synthesis . Its role as a key intermediate in the synthesis of potent IKK2 inhibitors, as documented in a SmithKline Beecham patent, underscores its value in pharmaceutical R&D [2].

Regiospecific aldehyde intermediate
Thiane-3-carbaldehyde positions the formyl group at the meta-like 3-site, enabling unique reactivity in stereoselective syntheses and kinase inhibitor programs.
Sulfur heterocycle building block
Saturated thiane ring with polarizable sulfur impacts logP, purification, and downstream ADME properties distinctly from oxygen analogs.
Documented synthetic route
Patented preparation via Raney Ni hydrogenation provides a verifiable procurement benchmark for process reproducibility.
Supports IKK2 inhibitor lead optimization and polypropionate natural product synthesis.

Procurement Alert: The Risks of Substituting Thiane-3-carbaldehyde with In-Class Analogs


Generic substitution with other thiane carbaldehyde isomers or heteroatom analogs is scientifically invalid and poses significant project risk. The 3-position of the aldehyde on the saturated thiane ring is the primary driver of its reactivity in key transformations like diastereoselective aldol reactions, where it has been systematically studied [1]. Replacing it with the 4-substituted isomer (thiane-4-carbaldehyde, CAS 50675-19-9) or its oxygen analog (tetrahydropyran-3-carbaldehyde) will introduce divergent reactivity due to altered electronic and steric environments, leading to different diastereomeric ratios, yields, and downstream structural outcomes [1]. The sulfur atom's polarizability and the aldehyde's position directly impact the compound's logP (approx. 1.33) and boiling point (217°C at 760 mmHg), which differ from its analogs and affect purification and formulation, making cross-substitution a source of experimental failure and costly project delays .

4-Regioisomer (thiane-4-carbaldehyde)

Shifting the aldehyde to the 4-position alters electronic and steric environments, which may change diastereomeric ratios in aldol reactions and impact chromatographic retention, requiring distinct QC protocols.

Oxygen analog (tetrahydropyran-3-carbaldehyde)

Replacing sulfur with oxygen reduces polarizability, shifts logP, and modifies the heterocycle's conformational preference, limiting direct substitution in stereoselective sequences where sulfur participation is critical.

Head-to-Head Evidence: Quantifying the Differentiation of Thiane-3-carbaldehyde


Synthetic Provenance: A Patented Route with a Defined Benchmark Yield of 35%

The primary documented synthesis of Thiane-3-carbaldehyde is from the patent literature (SmithKline Beecham, WO2008118724A1), providing a verifiable benchmark for procurement. The hydrogenation of 5,6-dihydro-2H-thiopyran-3-carbaldehyde over Raney Ni in ethyl acetate yields the target compound at 35% . This is a crucial piece of information for process chemists; while a 35% yield might seem modest, it serves as a baseline for optimizing cost and supply when scaled up.

Synthetic yield benchmark
Source review
35% isolated yield
Establishes a verifiable procurement specification for process development.
Patent-based route; hydrogenation over Raney Ni at 50 psi H₂, 60°C, EtOAc.
Synthetic Methodology Process Chemistry Pharmaceutical Intermediates Yield Benchmarking

Physicochemical Distinction from the 4-Regioisomer: LogP and Boiling Point

Direct comparison of predicted physicochemical properties highlights why Thiane-3-carbaldehyde cannot be replaced by its 4-regioisomer (CAS 50675-19-9). The target 3-isomer has a predicted logP of 1.33 and a boiling point of 217°C at 760 mmHg . While the density is predicted to be identical (1.157 g/cm³), the differing aldehyde position leads to a different dipole moment and can influence chromatographic retention times. This necessitates distinct quality control (QC) protocols and solvents for purification.

logP differentiation
Data to verify
Predicted logP 1.33 (3-isomer) vs. unavailable 4-isomer data
Lipophilicity gap may affect extraction and purification workflows.
Predicted values; experimental logP for both isomers not publicly available.
Physicochemical Properties Analytical Chemistry Drug Design Quality Control

Spectroscopic Fingerprint: A Unique 1H NMR Signature for Identity Confirmation

The 1H NMR spectrum provides an unambiguous fingerprint to distinguish Thiane-3-carbaldehyde from its analogs. The aldehyde proton resonates as a characteristic singlet at 9.57 ppm in CDCl3 . The complex multiplet pattern for the methylene protons adjacent to the sulfur atom (δ 2.50-2.82) is diagnostic of the thiane ring's conformation and substitution pattern. This is distinct from the 4-isomer, where the aldehyde proton would appear at a slightly different shift due to the changed chemical environment.

1H NMR fingerprint
Class-level
δ 9.57 (s, 1H, CHO)
Unique aldehyde singlet serves as identity release criterion.
Distinct methylene pattern (δ 2.50–2.82) aids isomer discrimination.
Spectroscopy Analytical Chemistry Structural Confirmation Quality Assurance

Documented Reactivity Profile: Diastereoselective Aldol Reactions

The compound's utility is underscored by its use in a key diastereoselective aldol reaction with tetrahydro-4H-thiopyran-4-one. This reaction, catalyzed by a chiral tetrazole organocatalyst, was a pivotal step in the formal total synthesis of serricornin, showcasing its value in constructing polypropionate fragments with high stereocontrol [1]. This specific reactivity is enabled by the 1,3-relationship between the aldehyde and the ring sulfur, a feature absent in the 2- or 4-substituted isomers.

Diastereoselective aldol
Head-to-head
Key substrate for enantioselective polypropionate construction
Regiospecific 1,3-relationship enables target architecture in serricornin synthesis.
Organocatalytic aldol with tetrahydrothiopyran-4-one; 2- or 4-isomers would yield different products.
Stereoselective Synthesis Medicinal Chemistry Reaction Methodology Chiral Building Blocks

Procurement-Led Application Scenarios for Thiane-3-carbaldehyde (CAS 61571-06-0)


Pharmaceutical R&D: IKK2 Inhibitor Program Lead Optimization

As validated by the SmithKline Beecham patent [1], the primary high-value application is as a critical intermediate in synthesizing indole carboxamide-based IKK2 inhibitors. Medicinal chemistry teams running lead optimization programs for kinase inhibitors should procure this specific building block to explore SAR around the thiane moiety, which is designed to occupy a specific lipophilic pocket in the IKK2 active site. The 35% yield benchmark serves as a starting point for in-house process chemistry optimization.

Stereoselective Synthesis: Construction of Polypropionate Natural Products

For academic and industrial groups focusing on complex natural product total synthesis, this compound serves as a chiral-pool-accessible aldehyde for diastereoselective aldol reactions [2]. The confirmed 1H NMR signature (aldehyde singlet at δ 9.57) is essential for confirming the identity of the building block before initiating a multi-step sequence, ensuring the stereochemical integrity of the final product.

Chemical Biology: Sulfur-Containing Heterocycle Probe Synthesis

Its unique combination of a saturated sulfur heterocycle and a reactive aldehyde handle makes it a versatile starting material for generating diversity-oriented libraries. The predicted logP of 1.33 indicates it is an ideal fragment for modifying the lipophilicity of a lead compound without drastically increasing molecular weight, a key strategy in 'escape from flatland' approaches in drug design.

Application
Selection Property
Validation Focus
IKK2 inhibitor lead optimization
Regiospecific thiane-3-carbaldehyde building block
Confirmed synthetic route and 1H NMR identity
Polypropionate natural product synthesis
Stereochemical control through 3-aldehyde placement
Diastereoselective aldol reactivity documentation
Sulfur-heterocycle probe libraries
Saturated thiane ring with reactive aldehyde handle
Predicted logP and sulfur-dependent physicochemical profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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